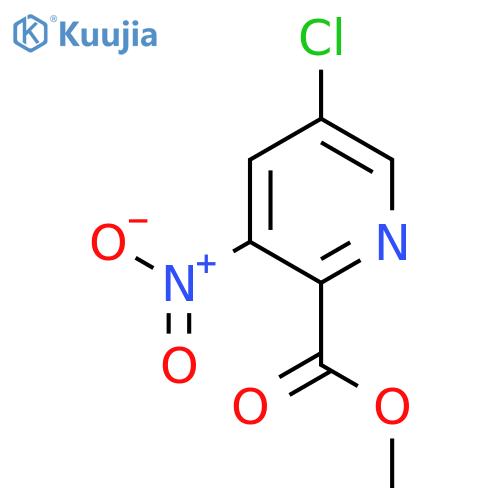

Cas no 1211592-61-8 (Methyl 5-chloro-3-nitropicolinate)

1211592-61-8 structure

商品名:Methyl 5-chloro-3-nitropicolinate

Methyl 5-chloro-3-nitropicolinate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-chloro-3-nitropicolinate

- methyl 5-chloro-3-nitropyridine-2-carboxylate

- MFCD09953153

- CS-0150874

- BS-51197

- SCHEMBL18714222

- 1211592-61-8

- E76753

- Methyl5-chloro-3-nitropicolinate

-

- インチ: 1S/C7H5ClN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3

- InChIKey: LDIMWIHRCQNRAT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(C(=O)OC)C(=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 215.9937843g/mol

- どういたいしつりょう: 215.9937843g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 1.5

Methyl 5-chloro-3-nitropicolinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X24705-1g |

Methyl 5-chloro-3-nitropicolinate |

1211592-61-8 | 97% | 1g |

¥678.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK095-1g |

Methyl 5-chloro-3-nitropicolinate |

1211592-61-8 | 97% | 1g |

1443.0CNY | 2021-07-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK095-50mg |

Methyl 5-chloro-3-nitropicolinate |

1211592-61-8 | 97% | 50mg |

207.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1223956-25g |

Methyl 5-chloro-3-nitropicolinate |

1211592-61-8 | 95% | 25g |

$1300 | 2024-06-03 | |

| Aaron | AR01K2HN-5g |

Methyl 5-chloro-3-nitropicolinate |

1211592-61-8 | 97% | 5g |

$324.00 | 2023-12-16 | |

| Aaron | AR01K2HN-250mg |

Methyl 5-chloro-3-nitropicolinate |

1211592-61-8 | 97% | 250mg |

$35.00 | 2023-12-16 | |

| 1PlusChem | 1P01K29B-25g |

Methyl 5-chloro-3-nitropicolinate |

1211592-61-8 | 97% | 25g |

$977.00 | 2023-12-25 | |

| abcr | AB594839-5g |

Methyl 5-chloro-3-nitropicolinate; . |

1211592-61-8 | 5g |

€579.50 | 2024-07-19 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK095-200mg |

Methyl 5-chloro-3-nitropicolinate |

1211592-61-8 | 97% | 200mg |

515.0CNY | 2021-07-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221514-5g |

Methyl 5-chloro-3-nitropicolinate |

1211592-61-8 | 97% | 5g |

¥3646.00 | 2024-08-09 |

Methyl 5-chloro-3-nitropicolinate 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1211592-61-8 (Methyl 5-chloro-3-nitropicolinate) 関連製品

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1211592-61-8)Methyl 5-chloro-3-nitropicolinate

清らかである:99%/99%

はかる:5g/25g

価格 ($):306/1066